molecular formula C25H29NO5S B11404454 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(4-propoxybenzyl)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(4-propoxybenzyl)acetamide

Cat. No.: B11404454
M. Wt: 455.6 g/mol
InChI Key: VUUKCQLOMKRBNI-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(4-propoxybenzyl)acetamide is a complex organic compound that belongs to the class of acetamides This compound is characterized by the presence of a dioxidotetrahydrothiophene ring, a benzofuran ring, and a propoxybenzyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(4-propoxybenzyl)acetamide typically involves multi-step organic reactions. The process may include:

    Formation of the dioxidotetrahydrothiophene ring: This can be achieved through the oxidation of tetrahydrothiophene using oxidizing agents such as hydrogen peroxide or peracids.

    Synthesis of the benzofuran ring: The benzofuran ring can be synthesized via cyclization reactions involving phenols and aldehydes under acidic or basic conditions.

    Coupling reactions: The final step involves coupling the dioxidotetrahydrothiophene and benzofuran intermediates with the propoxybenzyl group using reagents like acyl chlorides or anhydrides in the presence of catalysts such as Lewis acids.

Industrial Production Methods

Industrial production of this compound would require optimization of the reaction conditions to ensure high yield and purity. This may involve:

    Continuous flow reactors: To control reaction parameters precisely.

    Catalyst optimization: To enhance reaction rates and selectivity.

    Purification techniques: Such as crystallization, chromatography, or distillation to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(4-propoxybenzyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the dioxidotetrahydrothiophene ring.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and propoxybenzyl moieties.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, peracids.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Lewis acids like aluminum chloride, boron trifluoride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or sulfides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may be studied for their potential biological activities, such as antimicrobial, anti-inflammatory, or anticancer properties.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a drug candidate. Its structural features may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(4-propoxybenzyl)acetamide would depend on its specific application. For example, if used as a drug, it may interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be identified through detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(benzofuran-3-yl)-N-benzylacetamide: Lacks the methyl and propoxy groups.

    N-(tetrahydrothiophen-3-yl)-2-(5-methylbenzofuran-3-yl)-N-(4-propoxybenzyl)acetamide: Lacks the dioxidotetrahydrothiophene ring.

Uniqueness

The presence of the dioxidotetrahydrothiophene ring, benzofuran ring, and propoxybenzyl group in N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-(4-propoxybenzyl)acetamide makes it unique compared to similar compounds. These structural features may confer distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H29NO5S

Molecular Weight

455.6 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-2-(5-methyl-1-benzofuran-3-yl)-N-[(4-propoxyphenyl)methyl]acetamide

InChI

InChI=1S/C25H29NO5S/c1-3-11-30-22-7-5-19(6-8-22)15-26(21-10-12-32(28,29)17-21)25(27)14-20-16-31-24-9-4-18(2)13-23(20)24/h4-9,13,16,21H,3,10-12,14-15,17H2,1-2H3

InChI Key

VUUKCQLOMKRBNI-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)CC3=COC4=C3C=C(C=C4)C

Origin of Product

United States

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